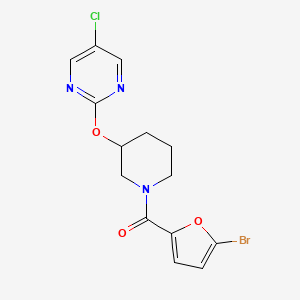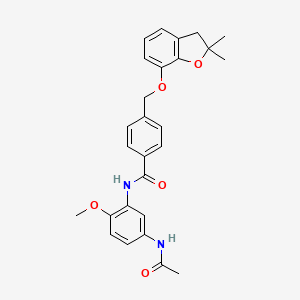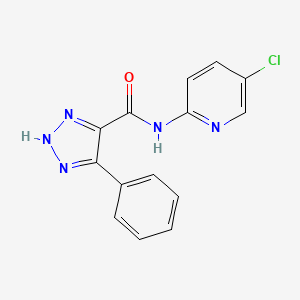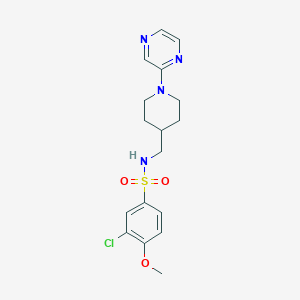![molecular formula C17H27N3O B2941305 2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380141-55-7](/img/structure/B2941305.png)
2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine, commonly known as CMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CMP is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, which makes it an interesting molecule to study for its biological activities.
Mechanism of Action
The exact mechanism of action of CMP is not fully understood. However, it has been suggested that CMP may act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. It may also interact with ion channels and receptors, such as voltage-gated sodium channels and GABA receptors, to produce its biological effects.
Biochemical and Physiological Effects:
CMP has been shown to produce various biochemical and physiological effects in animal models. It has been reported to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the blood. Additionally, CMP has been reported to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain and liver.
Advantages and Limitations for Lab Experiments
CMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been shown to exhibit good solubility in various solvents, which makes it suitable for use in different experimental setups. However, CMP has some limitations as well. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. It may also exhibit toxicity at high doses, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for the study of CMP. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as epilepsy, depression, and cancer. Another direction is to study its interactions with different ion channels and receptors to gain a better understanding of its mechanisms of action. Additionally, the synthesis of new derivatives of CMP may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Synthesis Methods
The synthesis of CMP involves the condensation of 5-methyl-2-hydroxypyrimidine with 1-(cyclohexylmethyl)piperidin-4-one in the presence of a base, such as potassium carbonate, and a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate, which is then converted into CMP by treatment with a mild acid, such as hydrochloric acid.
Scientific Research Applications
CMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, such as anticonvulsant, analgesic, anti-inflammatory, and antidepressant activities. It has also been shown to possess anti-tumor and anti-microbial properties.
properties
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14-11-18-17(19-12-14)21-16-7-9-20(10-8-16)13-15-5-3-2-4-6-15/h11-12,15-16H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIRBXIJWXCDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2941229.png)
![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)
![N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941231.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)



![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)